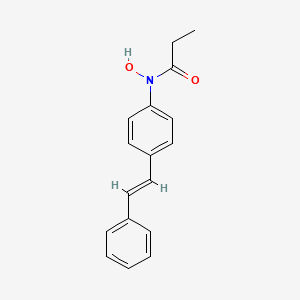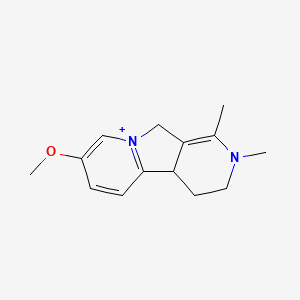
2-Methylharmalinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylharmalinium is a chemical compound that belongs to the class of alkaloids It is derived from harmaline, a naturally occurring beta-carboline alkaloid found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylharmalinium typically involves the methylation of harmaline. One common method is the reaction of harmaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar methylation process, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylharmalinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to harmaline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced harmaline, and substituted harmalines.
Wissenschaftliche Forschungsanwendungen
2-Methylharmalinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Studies have shown its potential as a biological probe due to its interaction with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Methylharmalinium involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmaline: The parent compound from which 2-Methylharmalinium is derived.
Harmine: Another beta-carboline alkaloid with similar properties.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
This compound is unique due to its methyl group, which alters its chemical and biological properties compared to its parent compound, harmaline. This modification can enhance its stability, reactivity, and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
96792-93-7 |
|---|---|
Molekularformel |
C14H19N2O+ |
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
7-methoxy-1,2-dimethyl-3,4,4a,10-tetrahydropyrido[4,3-a]indolizin-9-ium |
InChI |
InChI=1S/C14H19N2O/c1-10-13-9-16-8-11(17-3)4-5-14(16)12(13)6-7-15(10)2/h4-5,8,12H,6-7,9H2,1-3H3/q+1 |
InChI-Schlüssel |
IOKNHSUBCMOVAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C[N+]3=C(C2CCN1C)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


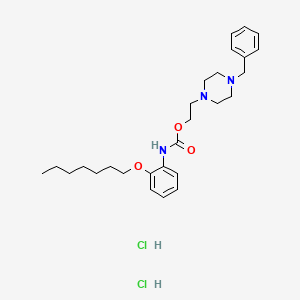

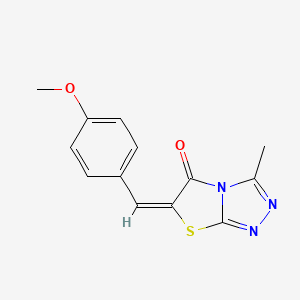
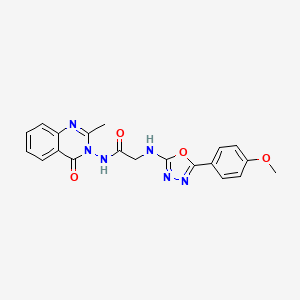
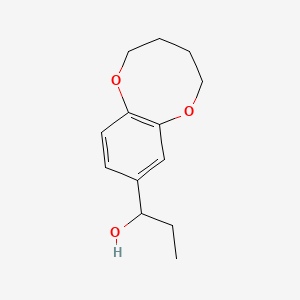
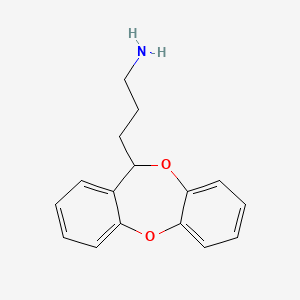
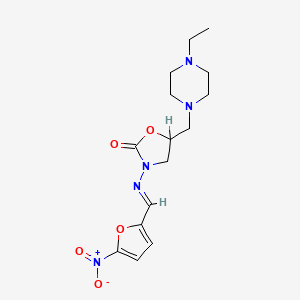
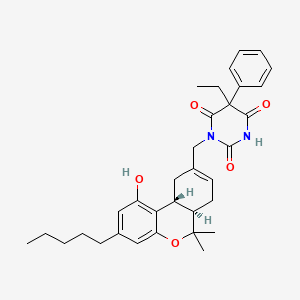
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

